molecular formula C19H14ClN B13938288 9-chloro-8,12-dimethylbenzo[a]acridine CAS No. 63019-52-3

9-chloro-8,12-dimethylbenzo[a]acridine

Cat. No.: B13938288
CAS No.: 63019-52-3
M. Wt: 291.8 g/mol
InChI Key: WQUHSHLLALRSOM-UHFFFAOYSA-N
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Description

9-Chloro-8,12-dimethylbenzo[a]acridine is a polycyclic aromatic heterocycle characterized by a tricyclic acridine core modified with a chlorine atom at position 9 and methyl groups at positions 8 and 12. Acridine derivatives are renowned for their planar tricyclic structure, which enables intercalation into DNA and interaction with biological targets, making them pharmacologically significant . The introduction of chloro and methyl substituents in this compound likely enhances its electronic and steric properties, influencing reactivity, solubility, and bioactivity.

Properties

CAS No.

63019-52-3

Molecular Formula

C19H14ClN

Molecular Weight

291.8 g/mol

IUPAC Name

9-chloro-8,12-dimethylbenzo[a]acridine

InChI

InChI=1S/C19H14ClN/c1-11-14-8-9-16(20)12(2)19(14)21-17-10-7-13-5-3-4-6-15(13)18(11)17/h3-10H,1-2H3

InChI Key

WQUHSHLLALRSOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=C(C2=NC3=C1C4=CC=CC=C4C=C3)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-8,12-dimethylbenzo[a]acridine typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of diphenylamine with chloroform in the presence of a catalyst such as aluminum chloride. This reaction forms the acridine core.

    Chlorination: The acridine core is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 9th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-8,12-dimethylbenzo[a]acridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Sodium methoxide, potassium cyanide; often in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

9-Chloro-8,12-dimethylbenzo[a]acridine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other acridine derivatives and as a reagent in organic synthesis.

    Biology: Studied for its interactions with DNA and proteins, making it useful in biochemical research.

    Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties. Acridine derivatives are known to intercalate into DNA, disrupting cellular processes and exhibiting therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and fluorescent materials due to its photophysical properties.

Mechanism of Action

The mechanism of action of 9-chloro-8,12-dimethylbenzo[a]acridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of the DNA helix, leading to the inhibition of DNA replication and transcription. The compound can also interact with various enzymes and proteins involved in cellular processes, further contributing to its biological effects. The molecular targets include topoisomerases and other DNA-binding proteins, which play crucial roles in cell division and proliferation.

Comparison with Similar Compounds

Table 2: Bioactivity Comparison of Selected Acridine Derivatives

Compound Anticancer Antimicrobial Anti-Prion Notes
This compound Not reported Not reported Not reported Predicted activity based on substituents
9-Aminoacridine Moderate High Low DNA intercalator; used in antiseptics
Quinacrine High High High EC₅₀ = 0.51 µM (anti-prion)
AMSA (methanesulfonamide) High Low Low Dose potency lower than phosphoramidates
  • Anti-Prion Activity : Chloro and methoxy substituents on the acridine ring (e.g., in compound 46, EC₅₀ = 0.24 µM) are critical for activity. Removal of these groups (as in compound 47) abolishes efficacy, suggesting that this compound’s chloro substituent may enhance target binding .
  • Anticancer Potential: Planar acridine derivatives intercalate DNA and inhibit topoisomerases. The methyl groups in this compound may stabilize such interactions, akin to derivatives like compound 8 (61–97% growth inhibition in cancer cells) .

Toxicity and Selectivity

  • Acute Toxicity: Dimethyl phosphoramidate acridines exhibit twice the toxicity of methanesulfonamides (e.g., AMSA), likely due to enhanced bioavailability . The methyl groups in this compound may similarly increase toxicity compared to non-alkylated analogs.

Biological Activity

9-Chloro-8,12-dimethylbenzo[a]acridine is a compound belonging to the acridine family, which has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Chemical Formula : C19H14ClN
  • CAS Number : 63019-52-3
  • Structural Characteristics : The compound features a chlorine atom at the 9-position and methyl groups at the 8 and 12 positions of the acridine structure, contributing to its unique biological properties.

Anticancer Properties

Acridine derivatives, including this compound, are primarily recognized for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • DNA Intercalation : The planar structure of acridines allows them to intercalate between DNA base pairs, disrupting normal cellular processes and leading to cell death .
  • Topoisomerase Inhibition : Many acridine derivatives inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks and ultimately apoptosis in cancer cells .

Case Studies

  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown lower IC50 values compared to standard chemotherapeutics like etoposide and 5-fluorouracil in lung adenocarcinoma (A549) and colorectal adenocarcinoma (HT-29) cell lines .
CompoundCell LineIC50 (µM)
This compoundA54914.87
EtoposideA54959.12
5-FluorouracilHT-2917.32
  • Mechanistic Insights : Studies have reported that treatment with this compound leads to phosphorylation of histone H2A.X and p53, indicating DNA damage and activation of cell cycle checkpoints .

Other Biological Activities

In addition to its anticancer properties, acridines have been explored for other therapeutic applications:

  • Antimicrobial Activity : Several acridine derivatives exhibit antibacterial and antiviral properties. For example, some studies indicate that they can inhibit viral replication in HIV-infected cell lines without causing significant cytotoxicity to healthy cells .
  • Antimalarial Effects : Certain derivatives have shown efficacy against Plasmodium falciparum, the causative agent of malaria, by disrupting the life cycle of the parasite .

Safety and Toxicology

While exploring the therapeutic potential of this compound, it is crucial to consider its safety profile:

  • Toxicity Studies : Initial assessments indicate that while this compound has potent biological activities, it also presents risks of toxicity. Further studies are needed to establish safe dosage ranges and potential side effects in vivo .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 9-chloro-8,12-dimethylbenzo[a]acridine derivatives for biological activity studies?

  • Methodological Answer : Synthesis optimization should focus on halogenation and alkylation reactions, leveraging the reactivity of the 9-chloro substituent. Evidence suggests that substituted acridines like 9-chloro derivatives serve as precursors for bioactive compounds (e.g., aminoacridines). Key steps include:

  • Using nucleophilic aromatic substitution (NAS) for introducing amino or hydrazine groups at the 9-position .
  • Monitoring reaction conditions (e.g., solvent polarity, temperature) to minimize side products, as acridine derivatives are prone to aggregation in polar media .
  • Validating purity via HPLC or TLC, followed by structural confirmation using 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer : A combination of UV-Vis, fluorescence spectroscopy, and NMR is critical:

  • UV-Vis : Identify π→π* transitions in the acridine core (absorption peaks ~350–400 nm) to assess electronic interactions .
  • Fluorescence : Monitor quantum yields to evaluate environmental sensitivity (e.g., solvent effects, aggregation) .
  • NMR : Use 1H^1H-1H^1H COSY and NOESY to resolve steric hindrance from methyl groups at positions 8 and 12 .

Q. How can researchers screen the biological activity of this compound in vitro?

  • Methodological Answer : Prioritize assays targeting DNA intercalation or enzyme inhibition:

  • DNA-binding assays : Use ethidium bromide displacement to quantify intercalation efficiency .
  • Enzyme inhibition : Test against topoisomerase II or kinases via fluorometric substrate cleavage .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa), with IC50_{50} calculations .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the reactivity of this compound under varying pH conditions?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to map charge distribution and identify reactive sites (e.g., chloro group vs. methylated positions) .
  • Compare experimental kinetic data (e.g., hydrolysis rates) with simulated transition states to validate pH-dependent mechanisms .
  • Use molecular dynamics (MD) to model solvent interactions, particularly in aqueous vs. organic media .

Q. What strategies mitigate discrepancies in toxicological data for this compound across different model organisms?

  • Methodological Answer :

  • Conduct comparative metabolomics to identify species-specific metabolic pathways (e.g., cytochrome P450 isoforms) .
  • Use in silico toxicity prediction tools (e.g., QSAR models) to correlate structural motifs (e.g., methyl groups) with observed hepatotoxicity or mutagenicity .
  • Validate findings via cross-species dose-response studies, adjusting for metabolic clearance rates .

Q. How can researchers design experiments to probe the role of methyl substituents in modulating the photostability of this compound?

  • Methodological Answer :

  • Synthesize analogs with varying methyl positions (e.g., 7,12-dimethyl vs. 8,12-dimethyl) and compare UV degradation profiles .
  • Use time-resolved fluorescence to measure excited-state lifetimes under controlled light exposure .
  • Analyze degradation products via LC-MS to identify pathways (e.g., demethylation vs. ring oxidation) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the DNA-binding affinity of this compound?

  • Methodological Answer :

  • Replicate assays using standardized buffer conditions (e.g., ionic strength, pH) to control for environmental variability .
  • Compare results with structurally similar acridines (e.g., 9-aminoacridine) to isolate substituent effects .
  • Publish raw data (e.g., fluorescence quenching curves) for transparency and meta-analysis .

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